

# E7090 (Tasurgratinib): A Comprehensive Target Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**E7090**, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by genetic alterations such as gene fusions, mutations, and amplifications, is a key oncogenic driver in a variety of solid tumors.[1][4] **E7090** is designed to block this aberrant signaling, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. This document provides a detailed technical overview of the preclinical and clinical data available for **E7090**, with a focus on its target profile, mechanism of action, and associated experimental methodologies.

## **Mechanism of Action**

**E7090** exerts its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1][5] Unlike some other FGFR inhibitors, tasurgratinib has a novel chemical structure that lacks a dimethoxyphenyl moiety.[3] Kinetic analysis reveals that **E7090** exhibits a "Type V" binding mode to FGFR, characterized by rapid and potent binding and a high degree of selectivity.[3] This interaction effectively blocks the downstream signaling pathways mediated by FGFR, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. The inhibition of these pathways ultimately leads to decreased tumor growth and, in some preclinical models, prolonged survival.[1]



## **Quantitative Data**

The following tables summarize the key quantitative data for **E7090** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

| Kinase | IC50 (nmol/L) |
|--------|---------------|
| FGFR1  | 1.8           |
| FGFR2  | 1.1           |
| FGFR3  | 3.9           |
| VEGFR2 | 300           |

Data extracted from preclinical studies. The IC50 values represent the concentration of **E7090** required to inhibit 50% of the kinase activity.

**Table 2: Anti-proliferative Activity of E7090 in Cancer** 

**Cell Lines** 

| Cell Line | Cancer Type        | FGFR Alteration     | IC50 (nmol/L) |
|-----------|--------------------|---------------------|---------------|
| SNU-16    | Gastric Cancer     | FGFR2 Amplification | 5.7           |
| KATO-III  | Gastric Cancer     | FGFR2 Amplification | 8.2           |
| RT112/84  | Bladder Cancer     | FGFR3 Fusion        | 12            |
| AN3CA     | Endometrial Cancer | FGFR2 Mutation      | 25            |

Data represents a selection of cell lines from preclinical studies demonstrating sensitivity to **E7090**. IC50 values indicate the concentration of **E7090** required to inhibit 50% of cell proliferation.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **E7090** and a typical experimental workflow for its evaluation.





Click to download full resolution via product page

Caption: FGFR signaling pathway and the inhibitory action of E7090.





Click to download full resolution via product page

Caption: General experimental workflow for the evaluation of **E7090**.

## **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

## **Cell-Free Kinase Inhibition Assay**

- Objective: To determine the in vitro inhibitory activity of **E7090** against a panel of kinases.
- Methodology:
  - Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, VEGFR2, etc.) are used.
  - The assay is typically performed in a 96-well plate format.
  - E7090 is serially diluted to a range of concentrations.
  - The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated with the different concentrations of E7090.
  - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
  - The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation ([y-32P]ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
  - The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Cell Proliferation Assay**

- Objective: To assess the anti-proliferative effect of **E7090** on various cancer cell lines.
- Methodology:
  - Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.



- The cells are then treated with a range of concentrations of E7090 or vehicle control (e.g., DMSO).
- The plates are incubated for a period of 72 to 120 hours.
- Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
- The absorbance or luminescence is read using a plate reader.
- The IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

### **Mouse Xenograft Model**

- Objective: To evaluate the in vivo antitumor efficacy of E7090.
- Methodology:
  - Human cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
  - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - The mice are then randomized into treatment and control groups.
  - E7090 is administered orally once daily at various dose levels. The control group receives a vehicle.
  - Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
  - At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for downstream signaling markers).
  - The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.



## **Clinical Development**

E7090 has undergone Phase I and is currently in Phase II clinical trials for various solid tumors harboring FGFR alterations.[6][7] A first-in-human Phase I study in patients with advanced solid tumors established a manageable safety profile and determined the recommended Phase II dose to be 140 mg once daily.[3][8] The most common treatment-related adverse events observed in clinical trials include hyperphosphatemia, stomatitis, and hand-foot syndrome, which are known class effects of FGFR inhibitors.[9] Promising antitumor activity has been observed in patients with cholangiocarcinoma with FGFR2 fusions and other solid tumors with FGFR alterations.[9][10][11]

## Conclusion

**E7090** (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3 with a distinct "Type V" binding mechanism. Preclinical data have demonstrated its ability to inhibit FGFR signaling and suppress tumor growth in models with FGFR genetic alterations. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. The ongoing clinical development of **E7090** will further elucidate its therapeutic potential as a targeted therapy for a range of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is Tasurgratinib used for? [synapse.patsnap.com]
- 2. Tasurgratinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. EISAI SUBMITS MARKETING AUTHORIZATION APPLICATION IN JAPAN FOR ANTICANCER AGENT TASURGRATINIB FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSION | News Release 14 2023 | Eisai Co., Ltd. [eisai.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]
- 8. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Tasurgratinib for Patients With FGFR2 Gene Fusion—Positive CCA: A Phase 2 Study |
  CCA News Online [ccanewsonline.com]
- 11. A phase II basket trial evaluating the efficacy of tasurgratinib (E7090) in patients with advanced solid tumors with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE study. ASCO [asco.org]
- To cite this document: BenchChem. [E7090 (Tasurgratinib): A Comprehensive Target Profile].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#e7090-target-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com